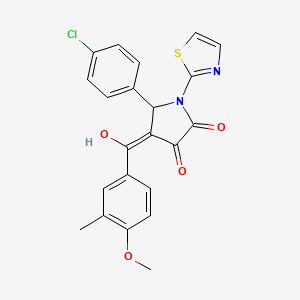
N-(1-methyl-2-phenoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2-phenoxyethyl)propanamide, also known as MPPA, is a chemical compound that has garnered significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a pharmaceutical intermediate. MPPA has been shown to have numerous applications in scientific research, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(1-methyl-2-phenoxyethyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it inhibits the growth of blood vessels that supply tumors with nutrients.
实验室实验的优点和局限性
N-(1-methyl-2-phenoxyethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to its use. This compound has not been extensively studied in vivo, meaning that its effects on living organisms are not fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)propanamide. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on investigating its effects in vivo, which could provide a better understanding of its safety and efficacy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its effectiveness in treating various diseases.
合成方法
N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized through a variety of methods, including the reaction of 2-phenoxyethanol with methyl chloroacetate, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2-phenoxyethanol with methyl propionyl chloride, followed by reduction with sodium borohydride. These methods have been shown to be effective in producing high yields of this compound.
科学研究应用
N-(1-methyl-2-phenoxyethyl)propanamide has been shown to have numerous applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including the synthesis of N-(1-methyl-2-phenoxyethyl)acetamide, which has potential as a therapeutic agent for the treatment of inflammatory diseases. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(1-phenoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNIAZGEIEXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)
